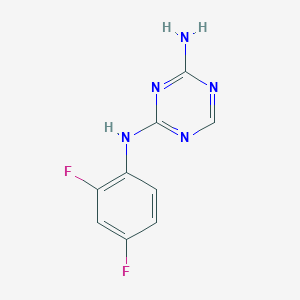

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amino-4-(2,4-difluorophenylamino)-1,3,5-triazine derivatives has been explored in various contexts. For instance, a series of isopropenyl-1,3,5-triazines were synthesized from the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with acyl chlorides, leading to polymers with high glass transition temperatures . Another study reported the synthesis of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines, which are potent inhibitors of VEGFR-2 and FGFR-1, indicating the versatility of the triazine scaffold in medicinal chemistry . Additionally, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles were synthesized via cyclocondensation, demonstrating the triazine's utility in creating complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized system and the presence of hydrogen bonding in the solid state . Similarly, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

The reactivity of triazine derivatives has been investigated in various chemical reactions. For instance, 2,4-diamino-1,3,5-triazines were prepared using a green synthesis approach under microwave irradiation, highlighting the potential for environmentally friendly synthetic routes . The regioselective amination of 3-methylthio-1,2,4-triazinones was achieved using O-(2,4-dinitrophenyl)hydroxylamine, demonstrating the triazine's reactivity towards nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives have been characterized in several studies. The polymers derived from isopropenyl-1,3,5-triazines exhibited high glass transition temperatures and, in some cases, the ability to crystallize, indicating their potential as materials with desirable thermal properties . The synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) revealed a new thermally stable insensitive high explosive, showcasing the triazine's application in energetic materials .

Aplicaciones Científicas De Investigación

Polymers with Alkyl- and Amino-1,3,5-Triazine Units

Takakazu Yamamoto et al. (2006) investigated polymers composed of substituted 1,3,5-triazine and thiophene or bithiophene. They found that the amino-1,3,5-triazine copolymer with thiophene is photoluminescent and exhibits notable electron drift mobility, indicating potential applications in optoelectronic devices.

Synthesis of Bioactive Triazines

Ranjan Banerjee et al. (2013) highlighted the synthesis of bioactive 2,4,6-trisubstituted 1,3,5-triazines, noting their applications in pharmaceuticals, materials, and agrochemicals. Their research emphasizes the 1,3,5-triazine core as a versatile scaffold for generating diverse molecular libraries.

Grafted Mercapto-1,3,5-Triazinic Antioxidants for Elastomers

M. Giurginca et al. (1992) synthesized derivatives of 2-amino-4,6-dimercapto-1,3,5-triazine with high antioxidant activity in natural rubber, enhancing both the retention of viscosity after aging and the protection of vulcanizates.

Synthesis of Poly(Hydrazino-1,3,5-Triazine)

T. Unishi et al. (1974) conducted research on poly(hydrazino-1,3,5-triazines), synthesized through meltpolymerization. They studied the solubility and thermal stability of these polymers, offering insights into their potential applications in various industrial fields.

Mode of Action of Novel Triazine Herbicides

A. Ohki et al. (1999) explored the mechanism of action of novel 1,3,5-triazine herbicides, providing valuable information about their interaction with photosynthetic electron transport and potential agricultural applications.

Mecanismo De Acción

Target of Action

Similar compounds such as 2-aminothiazoles have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other 2-aminothiazoles, which involves binding to the active site of the target enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, immune response, and cellular stress responses .

Result of Action

Based on the reported activities of similar compounds, it is likely that the compound has a range of effects at the cellular level, potentially including inhibition of cell growth, modulation of immune responses, and induction of cellular stress responses .

Safety and Hazards

Direcciones Futuras

Propiedades

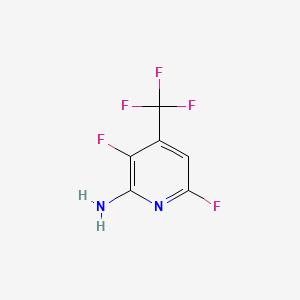

IUPAC Name |

2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOEGOIYNTJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227010 | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine | |

CAS RN |

66088-46-8 | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)